

The Discovery and Synthesis of Bcl-2-IN-14: A Technical Overview

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Compound of Interest

Compound Name: Bcl-2-IN-14

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Introduction

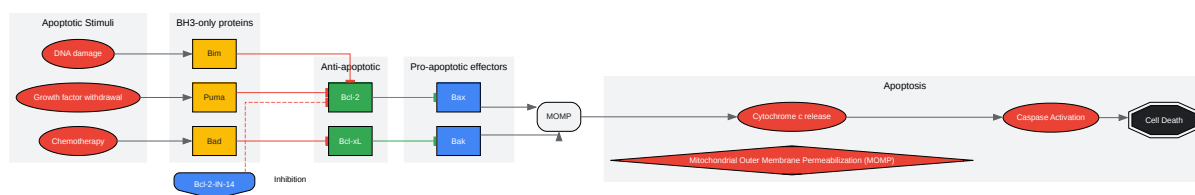
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, acting as a key survival factor in many human cancers. Its overexpression is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to conventional therapies. Consequently, the development of small molecule inhibitors targeting Bcl-2 has emerged as a promising strategy in oncology. This technical guide provides an in-depth overview of the discovery and synthesis of a novel Bcl-2 inhibitor, **Bcl-2-IN-14**.

Bcl-2-IN-14, also identified as compound 13c in recent scientific literature, is a potent inhibitor of Bcl-2 with an IC₅₀ value of 0.471 μ M.^[1] This document will detail the scientific background, discovery, synthesis, and biological evaluation of **Bcl-2-IN-14**, presenting a comprehensive resource for researchers and drug development professionals in the field of cancer therapeutics.

The Bcl-2 Signaling Pathway in Apoptosis

The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members, which collectively regulate mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic cascade. In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic members, preventing the formation of pores in

the mitochondrial membrane. Upon receiving apoptotic stimuli, BH3-only proteins are activated and bind to the anti-apoptotic Bcl-2 proteins, liberating pro-apoptotic effectors like Bax and Bak. These then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating caspases and executing cell death.



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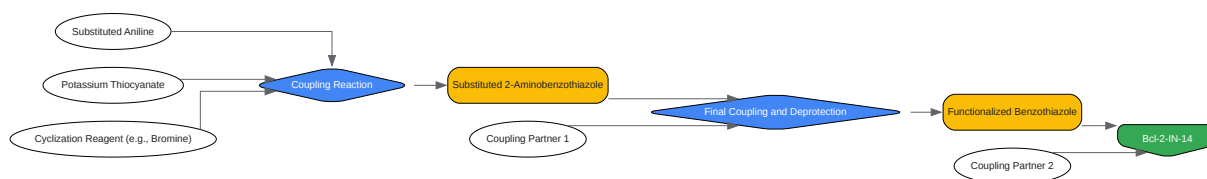
Caption: The Bcl-2 signaling pathway and the inhibitory action of **Bcl-2-IN-14**.

Discovery of Bcl-2-IN-14

Bcl-2-IN-14 was identified through a scaffold hopping strategy based on known Bcl-2 inhibitors. The design of this novel benzothiazole-based molecule was guided by molecular modeling studies to optimize its interaction with the BH3-binding groove of the Bcl-2 protein.[2] The primary publication describing its discovery is "Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors" by Ismail HS, et al., published in Scientific Reports in 2023.[1]

Synthesis of Bcl-2-IN-14

The synthesis of **Bcl-2-IN-14** involves a multi-step process centered around the formation of a 2-aminobenzothiazole core. While the specific details for the synthesis of **Bcl-2-IN-14** (compound 13c) are outlined in the primary literature, a general synthetic workflow for this class of compounds is presented below. The synthesis typically begins with the formation of a substituted 2-aminobenzothiazole, followed by a series of coupling and functionalization reactions to build the final molecule.



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